4H-Pyrazol-4-one, 3,5-diacetyl-, 1,2-dioxide
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Overview
Description
4H-Pyrazol-4-one, 3,5-diacetyl-, 1,2-dioxide is a heterocyclic compound characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrazol-4-one, 3,5-diacetyl-, 1,2-dioxide typically involves the condensation of 1,3-diketones with hydrazine, followed by oxidation. One common method includes the reaction of acetylacetone with hydrazine hydrate under controlled conditions to form the pyrazole ring . The subsequent oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4H-Pyrazol-4-one, 3,5-diacetyl-, 1,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxidized pyrazole compounds .
Scientific Research Applications
4H-Pyrazol-4-one, 3,5-diacetyl-, 1,2-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-Pyrazol-4-one, 3,5-diacetyl-, 1,2-dioxide involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Pyrazole: A simpler analog with a similar ring structure but lacking the acetyl and dioxide groups.
Pyrazoline: A reduced form of pyrazole with different chemical properties.
Pyrazolidine: Another reduced form with a fully saturated ring structure.
Uniqueness: 4H-Pyrazol-4-one, 3,5-diacetyl-, 1,2-dioxide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of acetyl and dioxide groups enhances its potential for various applications compared to its simpler analogs .
Properties
CAS No. |
61678-03-3 |
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Molecular Formula |
C7H6N2O5 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
3,5-diacetyl-1,2-dioxidopyrazole-1,2-diium-4-one |
InChI |
InChI=1S/C7H6N2O5/c1-3(10)5-7(12)6(4(2)11)9(14)8(5)13/h1-2H3 |
InChI Key |
XORSTMKLCKZYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=[N+]([N+](=C(C1=O)C(=O)C)[O-])[O-] |
Origin of Product |
United States |
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